1-{1H,4H,6H-furo[3,4-c]pyrazol-3-yl}methanamine
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Overview
Description
1-{1H,4H,6H-furo[3,4-c]pyrazol-3-yl}methanamine is a heterocyclic compound that contains both furan and pyrazole rings
Preparation Methods
The synthesis of 1-{1H,4H,6H-furo[3,4-c]pyrazol-3-yl}methanamine can be achieved through a multi-step process. One common method involves the use of a one-pot four-component reaction. This method typically includes the following steps:
Formation of the intermediate: The reaction begins with the formation of an intermediate compound through the reaction of appropriate starting materials.
Cyclization: The intermediate undergoes cyclization to form the furan and pyrazole rings.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Chemical Reactions Analysis
1-{1H,4H,6H-furo[3,4-c]pyrazol-3-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{1H,4H,6H-furo[3,4-c]pyrazol-3-yl}methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 1-{1H,4H,6H-furo[3,4-c]pyrazol-3-yl}methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-{1H,4H,6H-furo[3,4-c]pyrazol-3-yl}methanamine can be compared with other similar compounds such as:
1H-furo[2,3-c]pyrazole derivatives: These compounds share a similar fused ring system but differ in the position of the furan and pyrazole rings.
Pyrazolylmethanamine derivatives: These compounds have a pyrazole ring with a methanamine group but lack the furan ring.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and physical properties.
Properties
CAS No. |
1557434-06-6 |
---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
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